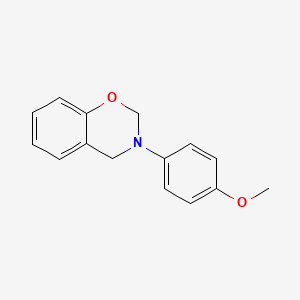
4-Chloro-N-(trichloroethenyl)benzene-1-carboximidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(trichloroethenyl)benzene-1-carboximidoyl chloride is an organic compound with a complex structure It consists of a benzene ring substituted with a chloro group and a trichloroethenyl group, along with a carboximidoyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(trichloroethenyl)benzene-1-carboximidoyl chloride typically involves multiple steps One common method starts with the chlorination of benzene to form chlorobenzeneThe final step involves the formation of the carboximidoyl chloride group, which can be achieved through the reaction of the intermediate compound with phosgene or a similar reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in specialized reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity. Safety measures are also critical due to the use of hazardous chemicals like phosgene.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(trichloroethenyl)benzene-1-carboximidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Addition Reactions: The trichloroethenyl group can participate in addition reactions with nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
Hydrolysis: The carboximidoyl chloride group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide, ammonia, and other nucleophiles are commonly used in substitution and addition reactions.
Catalysts: Lewis acids like aluminum chloride are used in Friedel-Crafts reactions.
Solvents: Organic solvents such as dichloromethane and toluene are often used to dissolve reactants and control reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the carboximidoyl chloride group yields the corresponding carboxylic acid and amine.
Scientific Research Applications
4-Chloro-N-(trichloroethenyl)benzene-1-carboximidoyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-N-(trichloroethenyl)benzene-1-carboximidoyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The exact pathways and targets depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-chloro-4-(trichloromethyl)-: Similar structure but with a trichloromethyl group instead of a trichloroethenyl group.
Benzene, 1-chloro-4-nitro-: Contains a nitro group instead of the carboximidoyl chloride group.
Benzene, 1-chloro-4-(trifluoromethyl)-: Similar structure but with a trifluoromethyl group.
Uniqueness
4-Chloro-N-(trichloroethenyl)benzene-1-carboximidoyl chloride is unique due to the presence of both the trichloroethenyl and carboximidoyl chloride groups. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
Properties
CAS No. |
54683-00-0 |
|---|---|
Molecular Formula |
C9H4Cl5N |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
4-chloro-N-(1,2,2-trichloroethenyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C9H4Cl5N/c10-6-3-1-5(2-4-6)8(13)15-9(14)7(11)12/h1-4H |
InChI Key |
FUWQZOIYAVUHKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=NC(=C(Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


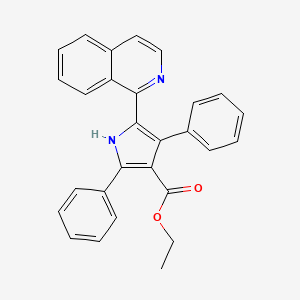

![1-Nitro-2-[(prop-2-en-1-yl)sulfanyl]benzene](/img/structure/B14637748.png)
![1-Propanone, 1-phenyl-2-[(trimethylsilyl)oxy]-](/img/structure/B14637751.png)
![2-Methyl-5-[(2R,5S)-2-methyl-5-(propan-2-yl)oxolan-2-yl]furan](/img/structure/B14637754.png)
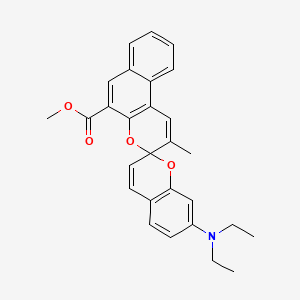
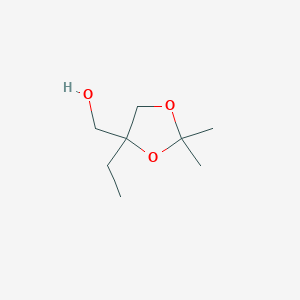
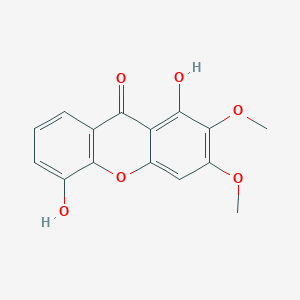
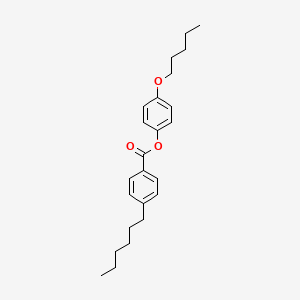
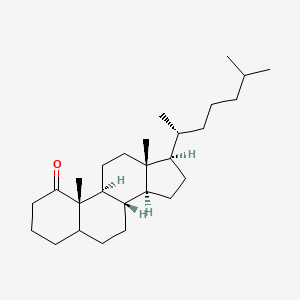
![11-Phenyl-11H-indeno[1,2-B]quinoxalin-11-OL](/img/structure/B14637820.png)
![2-[2-(Methanesulfonyl)ethyl]cyclohexan-1-one](/img/structure/B14637831.png)

